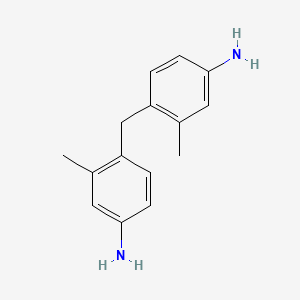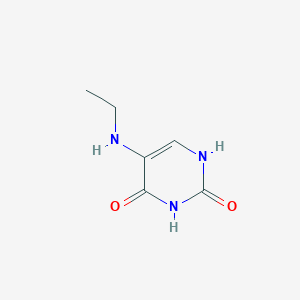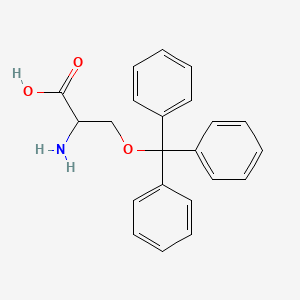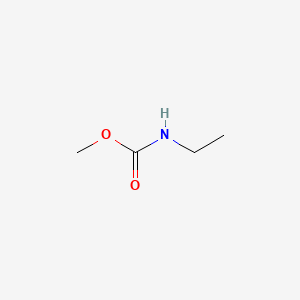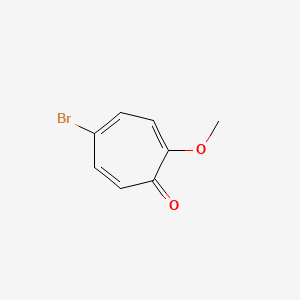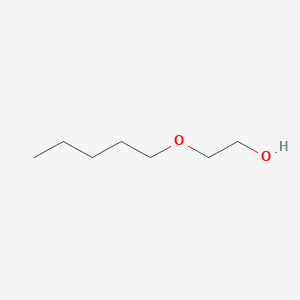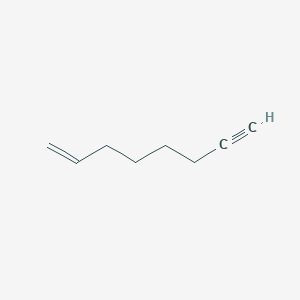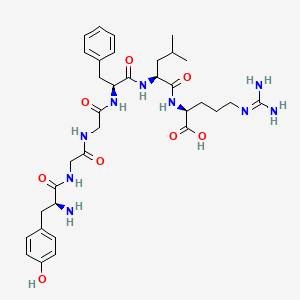
Tyr-gly-gly-phe-leu-arg
Descripción general
Descripción
Tyr-gly-gly-phe-leu-arg, also known as this compound, is a useful research compound. Its molecular formula is C34H49N9O8 and its molecular weight is 711.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transporte a través de la barrera hematoencefálica
Un estudio ha demostrado el transporte in vivo a través de la barrera hematoencefálica (BBB) para un péptido analgésico similar a la dinorfina que incluye una secuencia similar a "Tyr-gly-gly-phe-leu-arg". Esto sugiere posibles aplicaciones en el desarrollo de terapias que pueden llegar eficazmente al cerebro .
Estudios sobre precursores de encefalina
La investigación sobre precursores de encefalina, que son proteínas que contienen múltiples copias de péptidos opioides, puede proporcionar información sobre cómo secuencias como "this compound" podrían liberarse y utilizarse para el manejo del dolor u otras aplicaciones neurológicas .
Mecanismo De Acción
Target of Action
The peptide “Tyr-Gly-Gly-Phe-Leu-Arg” is a derivative of enkephalin, a naturally occurring opioid peptide . Enkephalins primarily target opioid receptors in the brain, which play a crucial role in pain regulation . The peptide also exhibits antioxidant activity, suggesting it may interact with biological targets involved in oxidative stress .
Mode of Action
The interaction of “this compound” with its targets involves binding to opioid receptors, leading to changes in neuronal activity and pain perception . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Biochemical Pathways
The peptide “this compound” is involved in the opioid signaling pathway, which modulates pain perception . As an antioxidant, it may also participate in pathways related to oxidative stress response
Result of Action
The binding of “this compound” to opioid receptors can result in analgesic effects, reducing the perception of pain . Its antioxidant activity can protect cells from oxidative damage, potentially preventing diseases associated with oxidative stress .
Análisis Bioquímico
Biochemical Properties
Tyr-gly-gly-phe-leu-arg is involved in various biochemical reactions, primarily interacting with opioid receptors in the nervous system. The peptide binds to the delta and mu opioid receptors, which are G-protein coupled receptors. This interaction inhibits adenylate cyclase activity, reducing the production of cyclic AMP (cAMP) and leading to decreased neuronal excitability. Additionally, this compound interacts with other proteins and enzymes, such as enkephalinases, which degrade the peptide and regulate its activity .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In neurons, it modulates neurotransmitter release, reducing the release of excitatory neurotransmitters like glutamate and substance P. This modulation leads to analgesic effects and reduced pain perception. The peptide also influences cell signaling pathways, such as the MAPK/ERK pathway, which can affect gene expression and cellular metabolism. In immune cells, this compound can modulate cytokine production and immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to opioid receptors, leading to conformational changes and activation of intracellular signaling cascades. The binding of the peptide to the receptors inhibits adenylate cyclase, reducing cAMP levels and leading to the activation of potassium channels and inhibition of calcium channels. These changes result in hyperpolarization of the cell membrane and decreased neuronal excitability. Additionally, this compound can modulate gene expression by influencing transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The peptide is relatively stable but can be degraded by enkephalinases and other proteases. Studies have shown that the analgesic effects of this compound can persist for several hours, but repeated administration may lead to tolerance and reduced efficacy. Long-term exposure to the peptide can also result in changes in receptor expression and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the peptide produces analgesic effects without significant adverse effects. At higher doses, it can cause respiratory depression, sedation, and other opioid-related side effects. Studies have also shown that there is a threshold dose below which the peptide does not produce significant analgesic effects. The therapeutic window for this compound is relatively narrow, and careful dosing is required to avoid toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and inactivation. The peptide is degraded by enkephalinases, which cleave the peptide bonds and produce inactive fragments. This degradation regulates the activity and duration of action of this compound. Additionally, the peptide can influence metabolic flux and metabolite levels by modulating signaling pathways and gene expression .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The peptide can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects. Transporters and binding proteins, such as opioid receptors, facilitate the uptake and distribution of the peptide. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with opioid receptors. The peptide can also be found in synaptic vesicles and other cellular compartments involved in neurotransmitter release. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific compartments or organelles .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBHHEXPXBRSKB-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996605 | |
| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75106-70-6 | |
| Record name | Enkephalin-leu, arg(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYNORPHIN A 1-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


